molecular formula C4H12Br2N2 B1304940 Piperazine dihydrobromide CAS No. 59813-05-7

Piperazine dihydrobromide

Cat. No. B1304940
CAS RN: 59813-05-7
M. Wt: 247.96 g/mol
InChI Key: UXWKNNJFYZFNDI-UHFFFAOYSA-N
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Description

Piperazine dihydrobromide (PDB) is a chemical compound derived from piperazine, a cyclic compound composed of two nitrogen atoms. It is a white crystalline solid with a melting point of 86 °C, and is soluble in water, ethanol, and ether. PDB is used in a variety of scientific applications such as synthesis, drug discovery, and drug delivery.

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives have been found to have a wide range of therapeutic uses, including as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The modification of the piperazine nucleus significantly influences the medicinal potential of these molecules, suggesting a flexible platform for drug discovery (Rathi et al., 2016).

Piperazine Scaffold in Drug Discovery

The piperazine scaffold is recognized as a 'privileged' structure in drug design due to its solubility, basicity, chemical reactivity, and conformational properties. This structure has been used in various drugs recently approved by the FDA, especially for nicotinic receptor modulators, anti-cancer compounds, and treatments against bacterial multidrug resistance (Romanelli et al., 2022).

Central Pharmacological Activity

Many piperazine derivatives are known for their central pharmacological activities, particularly in activating the monoamine pathway. This includes therapeutic applications as antipsychotic, antidepressant, and anxiolytic drugs. Piperazine derivatives like benzylpiperazine have been studied extensively for these central nervous system effects (Brito et al., 2018).

Synthesis and Applications in Metal Complexes

Piperazine-based compounds are gaining prominence in research due to their applications in biological systems and catalysis. Their ability to bind with metal ions makes them suitable for use in antihistamine, anticancer, antimicrobial, antioxidant properties, and metal organic frameworks (MOFs) (Kant & Maji, 2020).

Piperazine-Based Ionic Salt in Synthesis

Piperazine-based ionic salts like piperazine-1,4-diium dihydrogen phosphate have been used as efficient and reusable catalysts in the synthesis of various chemical compounds. This demonstrates the versatility of piperazine derivatives in chemical synthesis applications (Darvishzad et al., 2019).

Safety and Hazards

Piperazine dihydrobromide can cause irritation to the eyes, skin, and respiratory system. It can also cause skin burns, sensitization, asthma, gastrointestinal upset, headache, nausea, vomiting, incoordination, and muscle weakness .

Future Directions

Piperazine dihydrobromide has been used in the field of solar cells . A buffer layer of Piperazine Dihydriodide (PDI 2) is inserted into the imbedded bottom interface of perovskite solar cells. The PDI 2 buffer layer is able to lubricate the mismatched thermal expansion between perovskite and substrate, resulting in the release of lattice strain and thus a void-free buried interface . This leads to prolonged operation lifetime of the perovskite solar cells .

Biochemical Analysis

Biochemical Properties

Piperazine dihydrobromide plays a significant role in biochemical reactions, particularly in its interaction with gamma-aminobutyric acid (GABA) receptors. It acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of the worms . Additionally, this compound inhibits acetylcholinesterase, an enzyme that hydrolyzes acetylcholine, further contributing to its anthelmintic effects .

Cellular Effects

This compound influences various types of cells and cellular processes. In cancer cells, piperazine derivatives have shown potential as anticancer agents by inducing apoptosis through the intrinsic mitochondrial signaling pathway. This involves the upregulation of apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax . The compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to GABA receptors on muscle membranes, causing hyperpolarization and paralysis of the worms . Additionally, it inhibits acetylcholinesterase, disrupting the transmission of nervous signals and leading to the paralysis of parasites . These interactions highlight the compound’s dual mechanism of action in treating parasitic infections.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known to be stable under standard conditions, but its stability can be affected by factors such as temperature and pH. Long-term studies have shown that this compound can cause transient side effects, including gastrointestinal and neurological symptoms, which typically resolve upon discontinuation of the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal modelsHigh doses can cause neurotoxic symptoms, including salivation, vomiting, diarrhea, trembling, and convulsions . These findings highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes hydroxylation at the piperazine ring and cyano addition at the bioactivated carbon of the pyridazine ring . These metabolic reactions contribute to the compound’s bioactivation and therapeutic effects. Additionally, this compound interacts with enzymes such as acetylcholinesterase, further influencing its metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . These interactions play a crucial role in the compound’s therapeutic efficacy and distribution within the body.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is known to localize within mitochondria and the endoplasmic reticulum, where it interacts with specific proteins and enzymes . These interactions are essential for its therapeutic effects and highlight the importance of subcellular targeting in its mechanism of action.

properties

IUPAC Name

piperazine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.2BrH/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWKNNJFYZFNDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN1.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208549
Record name Piperazine dihydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59813-05-7
Record name Piperazine dihydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059813057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine dihydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperazine dihydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.288
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PIPERAZINE DIHYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD5RF7D2AU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of piperazine dihydrobromide in the synthesis of Trazodone Hydrochloride?

A1: this compound serves as a crucial intermediate in the multi-step synthesis of Trazodone Hydrochloride, an antidepressant and anxiolytic drug. [] Specifically, 1-(3-chlorophenyl)this compound, a derivative of this compound, is reacted with 1-bromo-3-chloropropane. This step is followed by a condensation reaction with 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, ultimately yielding Trazodone Hydrochloride. []

Q2: The provided research mentions a novel synthesis method for 1-acetyl-4-(4-hydroxyphenyl) piperazine using this compound. What are the advantages of this new method?

A2: The research highlights a new method for synthesizing 1-acetyl-4-(4-hydroxyphenyl) piperazine, a compound with potential pharmaceutical applications. [] This method utilizes an aqueous solution of 4-hydroxyphenyl this compound, acetic anhydride, and a base. [] The advantages of this method include:

  • Improved yield and purity: By using an alcohol solvent during the acetylation of 4-hydroxyphenyl this compound, the formation of unwanted by-products is minimized, leading to a higher yield and purity of the desired product. []
  • Cost reduction and reduced pollution: This method employs 40% hydrobromic acid (HBr) for preparing the starting material, 4-hydroxyphenyl this compound, instead of the conventionally used 48% HBr. This substitution contributes to cost reduction and minimizes pollution generated during the synthesis process. []

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